molecular formula C21H25N3O4 B2624743 N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide CAS No. 898465-04-8

N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide

Cat. No.: B2624743
CAS No.: 898465-04-8
M. Wt: 383.448
InChI Key: OJRVCEIRNSJBLQ-UHFFFAOYSA-N
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Description

N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes an allyl group, a piperazine ring, and a pyran ring, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Introduction of the Piperazine Group: The piperazine moiety is introduced via nucleophilic substitution reactions, often using phenylpiperazine as a starting material.

    Attachment of the Allyl Group: The allyl group is typically added through an allylation reaction, which can be facilitated by using allyl halides in the presence of a base.

    Final Coupling: The final step involves coupling the intermediate compounds to form the desired product, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyran ring, potentially converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may exhibit activity against certain diseases or conditions, particularly those involving the central nervous system due to the presence of the piperazine ring, which is a common motif in many pharmaceuticals.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules. Its unique structure may impart desirable properties to polymers or other materials.

Mechanism of Action

The mechanism of action of N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The piperazine ring can interact with neurotransmitter receptors, while the allyl and pyran groups may modulate the compound’s overall activity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    N-allyl-2-((4-oxo-6-((4-methylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide: Similar structure but with a methyl group instead of a phenyl group on the piperazine ring.

    N-allyl-2-((4-oxo-6-((4-ethylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide: Similar structure but with an ethyl group instead of a phenyl group on the piperazine ring.

Uniqueness

The uniqueness of N-allyl-2-((4-oxo-6-((4-phenylpiperazin-1-yl)methyl)-4H-pyran-3-yl)oxy)acetamide lies in its specific combination of functional groups and structural motifs. The presence of the phenyl group on the piperazine ring may enhance its binding affinity and specificity for certain biological targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxy-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-2-8-22-21(26)16-28-20-15-27-18(13-19(20)25)14-23-9-11-24(12-10-23)17-6-4-3-5-7-17/h2-7,13,15H,1,8-12,14,16H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJRVCEIRNSJBLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)COC1=COC(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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